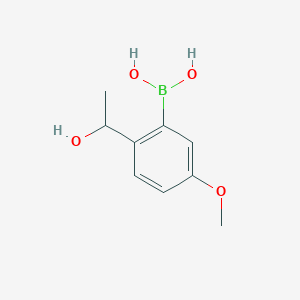

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCMQMWZAMRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(C)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenylboronic acid and ethylene oxide.

Reaction Conditions: The reaction between 5-methoxyphenylboronic acid and ethylene oxide is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 60-80°C).

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.

Reduction: The boronic acid group can be reduced to form the corresponding boronate ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 2-(1-hydroxyethyl)-5-methoxyphenylboronic acid, have been extensively studied for their potential in cancer therapy. Research indicates that the incorporation of boronic acids can enhance the selective toxicity towards cancer cells. For instance, studies have shown that compounds with boronic acid functionalities exhibit increased effectiveness against breast cancer cells compared to their carboxylic acid counterparts .

Drug Development

This compound has been explored as a potential candidate for developing inhibitors targeting specific biological pathways. Its unique structure allows it to interact with various biomolecules, making it suitable for designing drugs aimed at treating diseases like cancer and other disorders influenced by cellular signaling pathways .

Biological Probes

The compound serves as a biochemical probe to study interactions within biological systems. Its ability to form reversible covalent bonds with diols allows for the investigation of glycoproteins and other carbohydrate-containing biomolecules, which are critical in many physiological processes .

Organic Synthesis

Building Block in Synthesis

this compound acts as a versatile building block in organic synthesis. It is utilized in various coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and boronic acids . This reaction is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Reaction | Forms carbon-carbon bonds; used for synthesizing biaryl compounds |

| Cross-Coupling Reactions | Facilitates the formation of complex organic structures |

| Functional Group Modifications | Allows for the introduction of various functional groups into target molecules |

Material Science

Development of Advanced Materials

In material science, this compound is investigated for its potential in creating new materials with specific properties. Its boron functionality can enhance the mechanical and thermal properties of polymers, leading to applications in coatings and composite materials.

Catalysis

The compound can also function as a catalyst or ligand in various organic reactions, promoting reactions that are critical for synthesizing new materials or chemical products. Its ability to stabilize reaction intermediates makes it a valuable tool in synthetic chemistry.

Case Study 1: Anticancer Research

A study conducted on the efficacy of boronic acid derivatives demonstrated that this compound showed promising results when combined with conventional chemotherapeutics. The combination therapy enhanced apoptosis in resistant cancer cell lines, suggesting its role as an adjuvant treatment option .

Case Study 2: Synthesis of Biaryl Compounds

In a practical application of the Suzuki-Miyaura reaction, researchers successfully synthesized biaryl compounds using this compound as a key reagent. This synthesis not only confirmed the compound's utility but also highlighted its efficiency in forming desired products under mild reaction conditions .

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid involves its interaction with specific molecular targets, particularly enzymes that have active sites capable of binding boronic acids. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Unique Features of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic Acid

- The hydroxyethyl group (-CH₂CH₂OH) provides: Hydrogen-bonding capacity: Enhances binding to biological targets (e.g., enzymes or receptors) compared to non-polar substituents like methyl or trifluoromethyl . Increased hydrophilicity: Improves aqueous solubility, advantageous for biomedical applications or catalytic reactions in polar solvents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound* | ~196 (estimated) | N/A | -B(OH)₂, -OCH₃, -CH₂CH₂OH |

| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | 219.95 | N/A | -B(OH)₂, -OCH₃, -CF₃ |

| 2-Methoxy-5-carboxyphenylboronic acid | 195.97 | 207–210 | -B(OH)₂, -OCH₃, -COOH |

| 2-Methoxy-5-methylphenylboronic acid | 165.98 | 92–97 | -B(OH)₂, -OCH₃, -CH₃ |

*Estimated based on structural analogs.

Biological Activity

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic uses.

Boronic acids, including this compound, interact with biological molecules through reversible covalent bonding with diols, which is significant for their biological functions. This interaction is crucial for the modulation of enzyme activities and receptor functions.

Key Mechanisms:

- Inhibition of Enzymes: Boronic acids can inhibit proteasome activity, which is vital for protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells.

- Antioxidant Activity: These compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects: Recent studies suggest that certain boronic acids can protect neurons from apoptosis induced by various stressors.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Studies: The compound was tested against several cancer cell lines (e.g., breast cancer, prostate cancer), showing dose-dependent inhibition of cell proliferation.

- Mechanism: The anticancer effects are attributed to the induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/Akt signaling pathway.

Antidiabetic Effects

Boronic acids are known to enhance insulin signaling and glucose uptake in muscle and fat tissues:

- In Vivo Studies: Animal models treated with this compound showed improved glucose tolerance and insulin sensitivity.

- Mechanism: The compound may enhance the activity of insulin receptors or modulate glucose transporter proteins.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegeneration:

- Cell Culture Studies: The compound protected neuronal cells from oxidative stress-induced apoptosis.

- Mechanism: It appears to modulate signaling pathways associated with neuroinflammation and apoptosis.

Case Studies

- Anticancer Efficacy:

- Diabetes Model:

- Neuroprotection:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid?

- Methodological Answer : The synthesis of arylboronic acids typically employs Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). For methoxy-substituted analogs, reaction temperatures of 80–100°C in mixed solvents (THF/H₂O or dioxane/H₂O) are effective . The hydroxyethyl group may necessitate protective strategies (e.g., silyl protection) to prevent side reactions during boronation. Post-synthesis, purification via recrystallization or column chromatography (using non-polar solvents) is critical to isolate the product from boroxine byproducts .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integrity of the boronic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion).

- HPLC : Purity assessment (≥97% by area) using reverse-phase columns with UV detection .

- Elemental Analysis : Confirmation of B, C, and H content .

Q. What are the solubility and stability profiles under varying pH conditions?

- Methodological Answer : Boronic acids exhibit pH-dependent solubility. In acidic conditions (pH <7), the compound exists in a neutral trigonal form, enhancing solubility in organic solvents. Under basic conditions (pH >8), the tetrahedral boronate ion forms, increasing water solubility . Stability studies should monitor boroxine formation (cyclic anhydrides) via FT-IR or ¹¹B NMR, particularly during prolonged storage .

Advanced Research Questions

Q. How do the hydroxyethyl and methoxy substituents influence electronic properties and reactivity?

- Methodological Answer : The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring for electrophilic substitution and altering the boronic acid’s Lewis acidity. Computational studies (DFT) can quantify this effect via Hammett parameters or frontier molecular orbital analysis. The hydroxyethyl group introduces steric bulk and hydrogen-bonding capacity, which may modulate interactions in catalytic or biological systems. Comparative studies with analogs (e.g., 2-Fluoro-5-hydroxyphenylboronic acid ) can isolate substituent effects.

Q. What strategies mitigate interference from boroxine formation during synthetic applications?

- Methodological Answer :

- In situ protection : Use diols (e.g., pinacol) to stabilize the boronic acid as a boronate ester.

- Low-temperature storage : Store at –20°C under inert atmosphere to slow anhydride formation.

- Dynamic kinetic resolution : Employ chiral ligands to favor monomeric boronic acids in asymmetric catalysis .

Q. How does this compound interact with biological targets (e.g., enzymes or saccharides)?

- Methodological Answer : Boronic acids reversibly bind diols (e.g., serine proteases’ active sites or glycans). For enzyme inhibition assays:

- Kinetic studies : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

- X-ray crystallography : Resolve binding modes, noting hydrogen bonds between the hydroxyethyl group and catalytic residues.

- SAR analysis : Compare inhibition potency with analogs lacking the hydroxyethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.